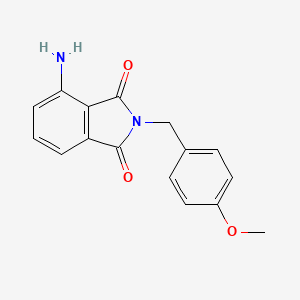
4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are characterized by their isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of an amino group at position 4 and a methoxybenzyl group at position 2 further defines its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The amino and methoxybenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include oxidized quinones, reduced hydroxyl derivatives, and substituted isoindoline-1,3-diones with various functional groups .
Applications De Recherche Scientifique
4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione include:
- 4-Amino-2-(2-methoxyethyl)isoindoline-1,3-dione
- 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione
- 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the 4-methoxybenzyl group enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C16H14N2O3 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
4-amino-2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O3/c1-21-11-7-5-10(6-8-11)9-18-15(19)12-3-2-4-13(17)14(12)16(18)20/h2-8H,9,17H2,1H3 |
Clé InChI |
FERFZRSSEFWTDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















